molecular formula C13H11B B1526370 3-Bromo-4-methylbiphenyl CAS No. 855255-82-2

3-Bromo-4-methylbiphenyl

Cat. No. B1526370
CAS RN: 855255-82-2
M. Wt: 247.13 g/mol
InChI Key: BVTFEWBUBJTNHZ-UHFFFAOYSA-N
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Description

“3-Bromo-4-methylbiphenyl” is a chemical compound that belongs to the class of organic compounds known as biphenyls and its derivatives . It has a CAS Number of 855255-82-2 and a molecular weight of 247.13 .


Molecular Structure Analysis

The molecular formula of “3-Bromo-4-methylbiphenyl” is C13H11Br . The Inchi Code is 1S/C13H11Br/c1-10-7-8-12(9-13(10)14)11-5-3-2-4-6-11/h2-9H,1H3 .


Physical And Chemical Properties Analysis

“3-Bromo-4-methylbiphenyl” is a liquid at room temperature . The storage temperature is 2-8°C .

Scientific Research Applications

Metabolism and Mutagenic Properties

  • Metabolism Studies: Research has explored the metabolism of bromobiphenyls, including 4-bromobiphenyl, revealing the formation of mono and dihydroxylated metabolic products. This study offers insights into the metabolic pathways and mechanisms of such compounds (Kohli, Wyndham, Smylie, & Safe, 1978).

Pharmacological Applications

  • Anti-Proliferative Effects: The novel phospha sugar analogue 4-Bromo-3,4-dimethyl-1-phenyl-2-phospholene 1-oxide displayed significant anti-proliferative effects on U937 cells, surpassing the efficacy of Gleevec, a known chemotherapeutic agent. This highlights the potential of bromo-substituted compounds in pharmacology (Yamada et al., 2010).

Material Science and Chemistry

  • Optical Properties in Poly(thiophene)s: Postfunctionalization of poly(3-hexylthiophene) with various groups, including bromo substituents, has been shown to affect its optical and photophysical properties. This research is crucial for the development of new materials with specific light-emitting properties (Li, Vamvounis, & Holdcroft, 2002).

Synthetic Chemistry

  • Grignard Reaction with Dibromobenzenes: The reaction of Grignard reagents with dibromobenzenes, facilitated by cobalt(II) chloride, yields products like 3- and 4-bromobiphenyl. This research is relevant for understanding the synthetic pathways involving bromobiphenyls (Davies, Done, & Hey, 1969).

Biomedical Research

  • Inhibitors Targeting PR-SET7 and EZH2: Certain bromophenol derivatives have been identified as selective inhibitors for PR-SET7 and EZH2, with significant implications in the treatment of leukemia and potential applications in cancer therapy (Valente et al., 2012).

Safety and Hazards

“3-Bromo-4-methylbiphenyl” is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-bromo-1-methyl-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Br/c1-10-7-8-12(9-13(10)14)11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTFEWBUBJTNHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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